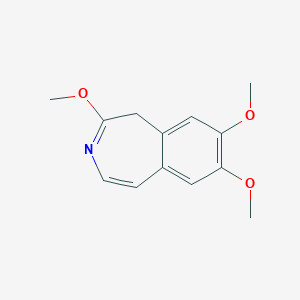
2,7,8-Trimethoxy-1H-3-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,8-Trimethoxy-1H-3-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a nitrogen atom in the azepine ring. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For instance, the Beckmann rearrangement and the Schmidt rearrangement are often employed to form the azepine ring by creating a C–N or C–C bond . Additionally, cyclization reactions involving unsaturated azomethine ylides and azatriene anions have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7,8-Trimethoxy-1H-3-benzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the azepine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the azepine ring can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzazepine derivatives have shown promise as therapeutic agents for treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, some benzazepine derivatives exhibit antibacterial activity and function as sodium channel blockers and inhibitors of squalene synthase .
Mecanismo De Acción
The mechanism of action of 2,7,8-Trimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as inhibitors of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. Further research is needed to elucidate the detailed mechanism of action for this compound.
Comparación Con Compuestos Similares
2,7,8-Trimethoxy-1H-3-benzazepine can be compared with other benzazepine derivatives, such as 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine . While both compounds share a similar core structure, the position and number of methoxy groups can influence their chemical reactivity and biological activity. Other similar compounds include 1-benzazepines, 2-benzazepines, and 3-benzazepines, which differ in the attachment of the benzene ring to the azepine ring
Propiedades
Número CAS |
93516-83-7 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2,7,8-trimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3 |
Clave InChI |
HNGHIFJBLXAHOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


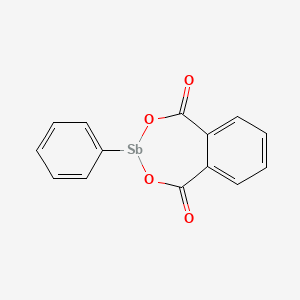
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
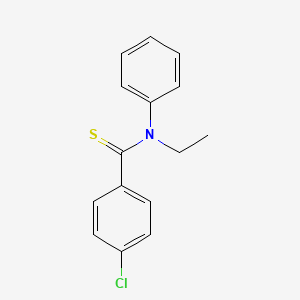
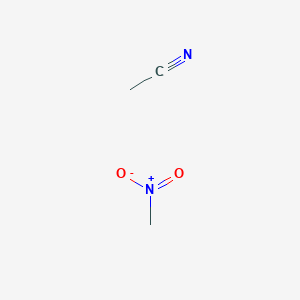
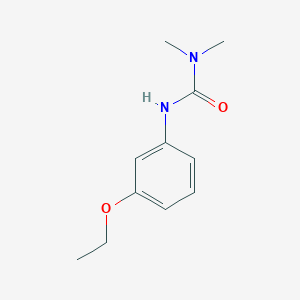




![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
